![molecular formula C26H28N4O B2513614 1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384375-90-0](/img/structure/B2513614.png)
1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It is a derivative of pyrido[1,2-a]benzimidazole, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many natural and synthetic biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit interesting chemical properties due to the presence of the nitrogen atoms in the heterocyclic rings .Scientific Research Applications
Antiviral Activity
Pyrimido[1,2-a]benzimidazoles exhibit promising antiviral properties. For instance:
- Triazavirin : A medication derived from this class has demonstrated a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. It has also shown efficacy in treating patients with moderate COVID-19 .
- 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine L-arginine salt monohydrate : This compound is currently undergoing clinical trials as an antiviral agent .
Analgesic Properties
Although limited data exist, certain benzimidazole derivatives have shown analgesic effects. Further investigation is necessary to understand their mechanisms and potential clinical applications.
Mechanism of Action
Target of Action
Many nitrogen-containing heterocyclic compounds, like the one , are the basis of many natural and synthetic biologically active substances . They often target multiple receptors, which can lead to a wide range of biological activities .
Mode of Action
The interaction of these compounds with their targets often involves binding with high affinity to the receptors, which can lead to changes in the function of the target .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Nitrogenous heterocycles often have effects on a wide range of biochemical pathways due to their ability to interact with multiple targets .
Future Directions
properties
IUPAC Name |
1-(4-ethoxyanilino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-5-31-20-13-11-19(12-14-20)28-25-21(15-10-17(2)3)18(4)22(16-27)26-29-23-8-6-7-9-24(23)30(25)26/h6-9,11-14,17,28H,5,10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDXZOYLIBOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
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